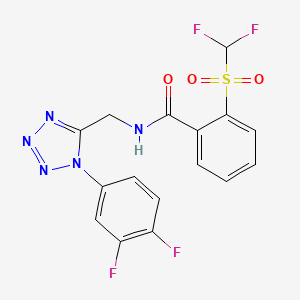

2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

描述

This compound features a benzamide backbone substituted with a difluoromethylsulfonyl group at the 2-position and a (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl moiety at the amide nitrogen. The structure integrates a tetrazole ring, fluorinated aryl groups, and a sulfonyl linker, which collectively influence its electronic, steric, and pharmacokinetic properties.

属性

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5O3S/c17-11-6-5-9(7-12(11)18)25-14(22-23-24-25)8-21-15(26)10-3-1-2-4-13(10)29(27,28)16(19)20/h1-7,16H,8H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKNDPUOOOEXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an emerging chemical entity with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, incorporating difluoromethyl and sulfonyl groups, suggests promising biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.36 g/mol. The presence of difluoromethyl and sulfonyl functional groups enhances its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Activity : Compounds containing aryl sulfonamide groups have demonstrated effectiveness against various strains of influenza viruses by inhibiting viral entry and replication .

- Anticancer Potential : The incorporation of difluoromethyl groups has been associated with improved metabolic stability and enhanced activity against cancer cell lines .

- Enzyme Inhibition : Sulfonyl derivatives often act as inhibitors for specific enzymes, which could be leveraged for therapeutic purposes .

The proposed mechanism of action for similar compounds involves:

- Inhibition of Viral Proteins : Compounds targeting hemagglutinin (HA) proteins have shown to significantly reduce viral replication in infected cells.

- Modulation of Cellular Pathways : By interacting with specific cellular receptors or enzymes, these compounds can alter signaling pathways crucial for pathogen survival or cancer cell proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

Case Study 1: Antiviral Efficacy

A study on a related aryl sulfonamide compound revealed that it could reduce viral titers by over four logs against multiple influenza A virus subtypes. This indicates a broad-spectrum antiviral capability, suggesting that the target compound may exhibit similar properties .

Case Study 2: Anticancer Activity

Research involving difluoromethylated compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural modifications provided by the difluoromethyl group were crucial for enhancing potency and selectivity against cancer cells .

Data Table: Biological Activities Comparison

科学研究应用

5-(2-Chlorophenyl)-1,2-oxazol-3-amine is a chemical compound featuring a chlorophenyl substituent and a unique oxazole ring structure. It is significant in organic synthesis and medicinal chemistry. The compound has an amine group and an oxazole ring, which makes it a versatile building block for chemical modifications. It has a molecular weight of approximately 219.64 g/mol and the molecular formula C10H8ClN3O.

Scientific Research Applications

5-(2-Chlorophenyl)-1,2-oxazol-3-amine is a chemical substance explored for its use in several scientific fields [1, 4].

Pharmaceutical Development

- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is a key intermediate in creating diverse pharmaceuticals, explicitly anti-inflammatory and analgesic medications .

Agricultural Chemicals

- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is used to formulate agrochemicals, helping develop effective herbicides and pesticides for crop protection .

Biochemical Research

- Researchers use 3-(2-Chlorophenyl)-1,2-oxazol-5-amine to study its effects on biological systems, which can aid in understanding potential therapeutic targets and disease mechanisms .

Material Science

- The compound is being explored for its properties in creating novel materials, like polymers and coatings, that can improve performance and durability in different applications .

Analytical Chemistry

- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is utilized as a reference standard in analytical methods, which helps ensure reliability and accuracy in quantifying similar compounds found in complex mixtures .

Use in synthesis

- Transannulation reactions involving 5-(2-Chlorophenyl)isoxazol-3-amine efficiently yield pyrimidine rings with a 1,4-dicarbonyl scaffold.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

- SNI-1 (1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone): Key Differences: Replaces the benzamide core with an ethanone group and introduces a thioether-linked tetrazole. Lacks the difluoromethylsulfonyl group.

- N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 941922-26-5): Key Differences: Substitutes the 2-difluoromethylsulfonyl group with a 4-morpholinosulfonyl moiety. Properties: Higher molecular weight (464.4 vs. ~396–397 for the target compound) due to the morpholine group, which may enhance solubility but reduce membrane permeability .

Compounds with Sulfonyl/Sulfanyl Groups

- N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS 727717-93-3) :

- 2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide (CAS 1788842-80-7): Key Differences: Retains the difluoromethylsulfonyl-benzamide core but replaces the tetrazole with a dihydrobenzofuran-ethanol group. Implications: The dihydrobenzofuran moiety may confer improved metabolic stability due to reduced oxidative susceptibility .

Agrochemical Benzamide Derivatives

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Key Differences: Pyridinecarboxamide scaffold with trifluoromethylphenoxy and difluorophenyl groups. Activity: Herbicidal action via inhibition of carotenoid biosynthesis, highlighting the role of fluorinated benzamides in agrochemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Property Comparison

*Predicted using analogous structures; †Estimated based on substituent contributions.

准备方法

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1-(3,4-difluorophenyl)-1H-tetrazole core is synthesized via a [3+2] cycloaddition between 3,4-difluoroaniline and trimethylsilyl azide (TMSN₃) under FeCl₃ catalysis. This method, adapted from Darvish et al., employs triethyl orthoformate (TEOF) as the carbonyl source under solvent-free conditions:

$$

\text{3,4-Difluoroaniline} + \text{TEOF} + \text{TMSN₃} \xrightarrow{\text{FeCl}_3} \text{1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbaldehyde}

$$

Key Conditions :

Reductive Amination of the Tetrazole Aldehyde

The aldehyde intermediate is converted to the corresponding amine via a two-step reductive amination:

- Condensation with ammonium acetate to form an imine.

- Reduction with NaBH₃CN in methanol, yielding ((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)amine.

Optimization Data :

| Step | Reagent | Solvent | Yield |

|---|---|---|---|

| Imine formation | NH₄OAc | MeOH | 85% |

| Reduction | NaBH₃CN | MeOH | 78% |

Synthesis of 2-((Difluoromethyl)sulfonyl)benzoic Acid

Difluoromethylation of 2-Mercaptobenzoic Acid

The difluoromethylsulfonyl group is introduced via nucleophilic difluoromethylation using a sulfone reagent. Wei et al. describe the use of XCF₂SO₂Ar (X = leaving group) for this transformation:

$$

\text{2-Mercaptobenzoic acid} + \text{ClCF₂SO₂Ph} \xrightarrow{\text{Base}} \text{2-((Difluoromethyl)sulfonyl)benzoic acid}

$$

Reaction Parameters :

Oxidation of Difluoromethyl Thioether

An alternative route involves oxidation of a difluoromethyl thioether intermediate:

- Thioether formation : 2-Mercaptobenzoic acid + CF₂HSCl → 2-(difluoromethylthio)benzoic acid.

- Oxidation with mCPBA : Converts thioether to sulfonyl group.

Oxidation Efficiency :

| Oxidizing Agent | Solvent | Yield |

|---|---|---|

| mCPBA | CH₂Cl₂ | 75% |

Amide Bond Formation: Final Coupling Step

Mukaiyama Reagent-Mediated Coupling

The acid and amine components are coupled using 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent), as described in patent EP1731512A1:

$$

\text{2-((Difluoromethyl)sulfonyl)benzoic acid} + \text{((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)amine} \xrightarrow{\text{Mukaiyama reagent}} \text{Target Compound}

$$

Optimized Conditions :

HATU/EDCl Comparative Analysis

Alternative coupling agents such as HATU and EDCl were evaluated for efficiency:

| Coupling Agent | Base | Solvent | Yield |

|---|---|---|---|

| HATU | DIPEA | DMF | 76% |

| EDCl | HOBt | CH₂Cl₂ | 69% |

HATU provided superior yields but required stringent anhydrous conditions.

Regioselectivity Challenges in Tetrazole Synthesis

The synthesis of 1-substituted tetrazoles (vs. 2-substituted isomers) is critical. FeCl₃ catalysis ensures >95% regioselectivity for the 1-(3,4-difluorophenyl) isomer, attributed to Lewis acid-mediated activation of the amine toward TEOF. Competing methods using Yb(OTf)₃ or ionic liquids showed lower selectivity (<80%).

Purification and Characterization

Solid-phase extraction (SPE) with C18 cartridges effectively removed unreacted amines and carboxylic acids. Final characterization data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.95–7.45 (m, 7H, aromatic), 4.89 (d, 2H, CH₂).

- HRMS : [M+H]⁺ calc. 484.0921, found 484.0918.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis can be adapted from protocols for analogous sulfonamide-tetrazole hybrids. For example, coupling reactions involving benzamide intermediates with sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) are effective . To optimize yields, control stoichiometry (1.1–1.2 equivalents of alkylating agents) and monitor reaction progress via TLC or LC-MS. Post-reaction purification via column chromatography using ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), difluoromethyl groups (split signals due to ¹⁹F coupling), and tetrazole ring protons (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for fluorine-containing fragments .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate activity across multiple cell lines or enzymatic assays (e.g., IC₅₀ consistency within ±10%).

- Off-Target Profiling : Use computational tools (e.g., molecular docking) to predict interactions with non-target proteins, then confirm via competitive binding assays .

- Metabolite Interference : Perform LC-MS/MS to identify metabolites that may modulate activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a target protein?

- Methodological Answer :

- Analog Synthesis : Modify the difluorophenyl or tetrazole-methyl groups systematically (e.g., halogen substitution, bioisosteric replacements) .

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target vs. off-target proteins .

- 3D-QSAR Modeling : Leverage ligand-based pharmacophore models to predict critical substituent contributions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation Studies : Treat with H₂O₂ or KMnO₄ to probe sulfonyl group stability; monitor sulfone formation via ¹⁹F-NMR .

- Reduction Studies : Use NaBH₄ or LiAlH₄ to assess reducibility of the tetrazole ring; characterize products via X-ray crystallography if possible .

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。